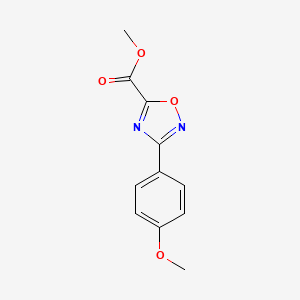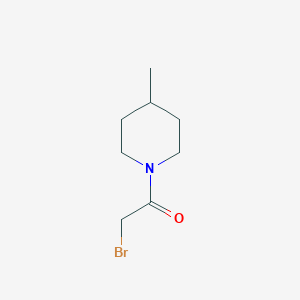
N-(4-chloropyridin-2-yl)-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloropyridin-2-yl)-2-ethylbutanamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a chlorine atom at the 4-position and an ethylbutanamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloropyridin-2-yl)-2-ethylbutanamide typically involves the reaction of 4-chloropyridine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chloropyridine+2-ethylbutanoyl chloridetriethylaminethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloropyridin-2-yl)-2-ethylbutanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The ethyl group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Hydrolysis: Products include 4-chloropyridine-2-carboxylic acid and 2-ethylbutanamide.
Oxidation: Products include 4-chloropyridine-2-carboxylic acid.
Applications De Recherche Scientifique
N-(4-chloropyridin-2-yl)-2-ethylbutanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of N-(4-chloropyridin-2-yl)-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom on the pyridine ring can participate in hydrogen bonding or electrostatic interactions with the target, while the amide group can form additional hydrogen bonds. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloropyridin-2-yl)acetamide
- N-(4-chloropyridin-2-yl)benzamide
- N-(4-chloropyridin-2-yl)carbamate
Uniqueness
N-(4-chloropyridin-2-yl)-2-ethylbutanamide is unique due to its specific substitution pattern and the presence of the ethylbutanamide group. This structural feature imparts distinct physicochemical properties and reactivity compared to other similar compounds. For example, the ethylbutanamide group can influence the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable scaffold in drug design.
Propriétés
Formule moléculaire |
C11H15ClN2O |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
N-(4-chloropyridin-2-yl)-2-ethylbutanamide |
InChI |
InChI=1S/C11H15ClN2O/c1-3-8(4-2)11(15)14-10-7-9(12)5-6-13-10/h5-8H,3-4H2,1-2H3,(H,13,14,15) |
Clé InChI |
VBXRLKBXWWSDLA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)NC1=NC=CC(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


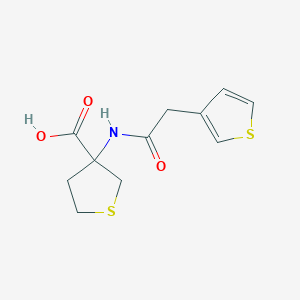
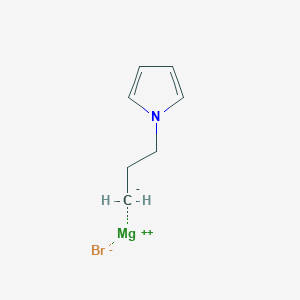
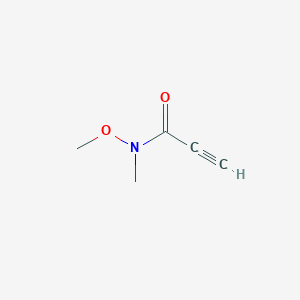

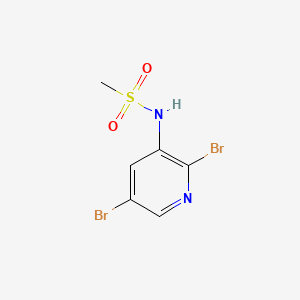
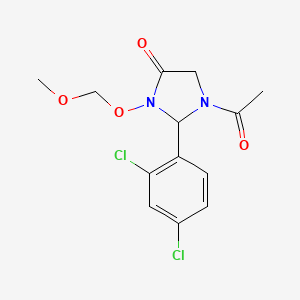
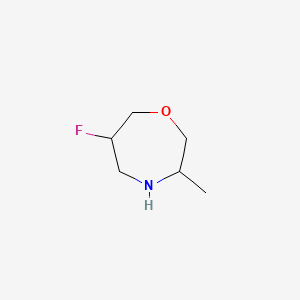
![(R)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14890874.png)
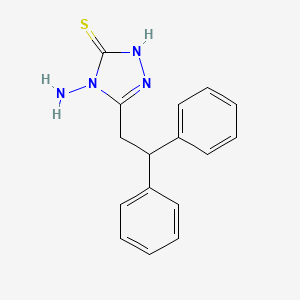
![4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B14890888.png)
![4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890893.png)
